molecular formula C26H36O4 B11708599 Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester CAS No. 65629-01-8

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester

Cat. No.: B11708599
CAS No.: 65629-01-8
M. Wt: 412.6 g/mol
InChI Key: NZUOOQPMLNOOJL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester is an organic compound with the molecular formula C26H36O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with octyloxy and pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(pentyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzoic acid and the corresponding alcohol. The benzoic acid moiety can then interact with enzymes and receptors, modulating their activity. The octyloxy and pentyloxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester is unique due to the presence of both octyloxy and pentyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to form stable complexes with other molecules. This makes it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.

Properties

CAS No.

65629-01-8

Molecular Formula

C26H36O4

Molecular Weight

412.6 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-octoxybenzoate

InChI

InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-23-14-12-22(13-15-23)26(27)30-25-18-16-24(17-19-25)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3

InChI Key

NZUOOQPMLNOOJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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